1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride
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Overview
Description
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole and pyridine derivatives under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize output .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry, particularly as kinase inhibitors.
1H-Pyrrolo[3,4-c]pyridine: Exhibits different biological activities and is used in various therapeutic areas
Uniqueness: 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is unique due to its specific ring fusion and the presence of an amine group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQTBWMJDSWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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